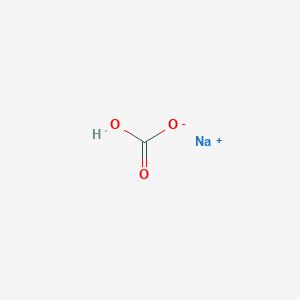

sodium;hydrogen carbonate

Description

Overview of Contemporary Academic Research Trajectories

Current academic research on sodium;hydrogen carbonate is multifaceted, with significant focus on its role in carbon capture and utilization (CCU) technologies. eae.edu.eu Researchers are investigating its use in capturing carbon dioxide (CO₂) from industrial emissions, a process that can contribute to mitigating greenhouse gas effects. sci-hub.segoogle.com Studies are exploring the integration of this compound production with industrial waste streams, such as steelmaking slag, to create more sustainable and circular economic models. mdpi.comresearchgate.netpreprints.org

Another significant research avenue is the catalytic hydrogenation of this compound to produce sodium formate. researchgate.net This process is being explored for its potential in chemical energy storage, where the formate-bicarbonate cycle could serve as a reversible and carbon-neutral system for storing hydrogen. researchgate.net Additionally, research continues into the physical and chemical properties of this compound, including its thermal decomposition and solubility, which are crucial for optimizing its use in various applications. wikipedia.org The development of novel materials, such as microencapsulated this compound, is also an active area of research, with potential applications in cosmetics and other fields. scirp.org

Historical Development of Industrial Production Methodologies

The industrial production of this compound has evolved significantly over the centuries, driven by increasing demand from various sectors, including the food, chemical, and pharmaceutical industries.

Early Foundational Synthesis Approaches

The history of this compound production is intertwined with the production of sodium carbonate (soda ash). In 1791, French chemist Nicolas Leblanc developed a process to produce soda ash from salt, sulfuric acid, and coal. ebsco.commdpi.com This was a pivotal moment, as sodium carbonate could then be converted to this compound. ebsco.com The first factory to produce baking soda from sodium carbonate and carbon dioxide was established in the United States in 1846 by John Dwight and Austin Church. wikipedia.orgshimico.comilna.ir

Industrial-Scale Ammonia-Soda (Solvay) Process Innovations

The Solvay process, developed by Belgian chemist Ernest Solvay in the 1860s, revolutionized the production of sodium carbonate and, consequently, this compound. sci-hub.seebsco.comwikipedia.org This process uses salt brine (sodium chloride), ammonia (B1221849), and carbon dioxide as raw materials. wikipedia.orgck12.org In the process, ammonia is bubbled through the brine, followed by carbon dioxide, which causes this compound to precipitate out of the solution due to its lower solubility. eae.edu.euwikipedia.org

The basic chemical reaction is as follows: NaCl + NH₃ + CO₂ + H₂O → NaHCO₃ + NH₄Cl ck12.org

While the Solvay process is highly efficient in terms of recycling ammonia, the this compound produced is of relatively low purity (around 75%). unacademy.comshimico.comilna.ir Innovations to the process have focused on improving efficiency and addressing environmental concerns. A significant modification was developed by Chinese chemist Hou Debang in the 1930s, which eliminates the production of calcium chloride as a byproduct and instead produces ammonium (B1175870) chloride, a valuable fertilizer. wikipedia.org More recent research has explored integrating the modified Solvay process with industrial waste, such as steelmaking slag, for CO₂ sequestration and reagent regeneration. mdpi.comresearchgate.netpreprints.org

Extraction and Refinement from Natural Mineral Deposits

Significant quantities of this compound are obtained from natural mineral deposits. The primary minerals are trona (a sodium sesquicarbonate) and nahcolite (natural sodium bicarbonate). wikipedia.orggoogle.comessentialminerals.org

Trona Mining and Processing: Trona ore is a mineral containing sodium sesquicarbonate (Na₂CO₃·NaHCO₃·2H₂O). google.com Major deposits are found in locations such as Green River, Wyoming, USA, and Turkey. google.comwesoda.com The process to produce this compound from trona typically involves:

Mining: The ore is extracted using conventional underground mining techniques. google.com

Calcination: The crushed trona is heated, decomposing it into crude sodium carbonate. google.comregulations.gov

Leaching and Purification: The crude soda ash is dissolved in water, and impurities are filtered out. google.com

Carbonation: Carbon dioxide is bubbled through the purified sodium carbonate solution, causing this compound to precipitate. wikipedia.orggoogle.com

Nahcolite Extraction: Nahcolite is a mineral form of this compound. ebsco.com Commercially significant deposits are found in the Piceance Basin of Colorado, USA. ebsco.comilna.ir Extraction is often done through solution mining, where hot water is pumped into the deposits to dissolve the nahcolite. shimico.comregulations.gov The resulting solution is then brought to the surface, and the this compound is crystallized out through a cooling process. wikipedia.orgshimico.com This method is considered a nonsynthetic way of obtaining this compound. regulations.gov

Alternative Industrial Synthesis Routes

Besides the Solvay process and natural mineral extraction, other synthesis routes for this compound have been developed and are subjects of ongoing research.

Soda Ash Carbonation: This is a straightforward method where a purified solution of sodium carbonate is treated with carbon dioxide to precipitate this compound. eae.edu.eusci-hub.seshimico.com The reaction is: Na₂CO₃ + CO₂ + H₂O → 2NaHCO₃. shimico.com This process can achieve high conversion rates. mdpi.com

Sodium Sulfate (B86663) Route: This route involves the reaction of sodium sulfate with ammonia and carbon dioxide in an aqueous medium. sci-hub.semdpi.com It is being studied as a potential replacement for conventional routes and offers the advantage of producing valuable byproducts. sci-hub.seufrgs.br However, the separation and purification of products can be complex. sci-hub.se

Sodium Hydroxide (B78521) Route: this compound can also be produced by reacting a sodium hydroxide solution with carbon dioxide. wikipedia.orgshimico.com The initial reaction produces sodium carbonate, and further addition of CO₂ leads to the formation of this compound. wikipedia.orgshimico.com

Methodologies for Purity Enhancement in Industrial Production

Achieving high purity is crucial for many applications of this compound, particularly in the food and pharmaceutical industries. Several methodologies are employed to enhance purity.

When this compound is produced from sources like synthetic soda ash or natural trona, the initial product may contain soluble impurities such as sodium chloride and sulfates. google.com To control the level of these impurities, a purge of the mother liquor is often necessary. google.com

Common purification techniques include:

Washing: The precipitated crystals of this compound are washed with water to remove soluble impurities. ck12.orgsodiumbicarbonate.com

Recrystallization: This involves dissolving the impure this compound in water and then re-precipitating it under controlled conditions to form purer crystals. sodiumbicarbonate.com

Filtration and Screening: Physical separation methods using filters or screens can be used to remove particulate contaminants. sodiumbicarbonate.com

Drying: After purification, the wet crystals are dried to remove residual moisture, which is important for stability and shelf life. sodiumbicarbonate.com Methods like vacuum drying, freeze-drying, and spray drying are used. google.com

Data Tables

Table 1: Major Industrial Production Routes for this compound

| Production Route | Key Raw Materials | Brief Description | Purity of Initial Product |

| Solvay Process | Sodium chloride, Ammonia, Carbon dioxide, Water | Ammonia and CO₂ are passed through a brine solution to precipitate NaHCO₃. wikipedia.orgck12.org | Low (approx. 75%) shimico.comilna.ir |

| Trona Ore Processing | Trona ore (Na₂CO₃·NaHCO₃·2H₂O) | Mined trona is calcined to soda ash, which is then carbonated. google.comgoogle.com | Varies, requires purification |

| Nahcolite Extraction | Nahcolite (NaHCO₃) | Solution mining with hot water dissolves nahcolite, which is then recrystallized. wikipedia.orgshimico.com | High |

| Soda Ash Carbonation | Sodium carbonate, Carbon dioxide, Water | A solution of sodium carbonate is reacted with CO₂ to precipitate NaHCO₃. sci-hub.seshimico.com | High, depending on soda ash purity |

| Sodium Sulfate Route | Sodium sulfate, Ammonia, Carbon dioxide | Sodium sulfate reacts with ammonia and CO₂. sci-hub.semdpi.com | Requires complex purification sci-hub.se |

Scope and Delimitation of the Research Review

This review focuses exclusively on the chemical compound this compound. The scope is strictly limited to its fundamental chemical and physical properties, established methods of industrial production, and its documented roles in chemical synthesis, industrial processes, environmental science, and agriculture. The content is based on findings from academic and scientific literature.

This review is intentionally delimited to exclude any discussion of dosage, administration, or therapeutic applications in a medical context. Furthermore, safety profiles and information regarding adverse effects are outside the purview of this article. The aim is to provide a focused and scientifically rigorous overview of the compound's chemistry and industrial relevance, rather than a guide to its use. Research into its ergogenic effects on exercise performance, while a notable area of study, is also excluded to maintain a strict focus on the core chemical and industrial aspects. nih.govnih.govnih.gov

Structure

2D Structure

Properties

IUPAC Name |

sodium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIMBOGNXHQVGW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations

Thermal Decomposition Pathways of the Chemical Compound

2NaHCO₃(s) → Na₂CO₃(s) + H₂O(g) + CO₂(g) flinnsci.comthoughtco.com

This endothermic process begins at temperatures as low as 50-80°C and proceeds more rapidly at higher temperatures. flinnsci.comstem.org.uk

The kinetics of the thermal decomposition of sodium hydrogen carbonate have been the subject of numerous investigations, yielding insights into the reaction's mechanism and energetics. Studies have reported a range of activation energies, reflecting different experimental conditions such as particle size and heating rate.

One proposed mechanism involves a two-step process initiated by proton transfer between bicarbonate ions, which are linked by hydrogen bonds within the crystal structure. This is followed by the formation of sodium carbonate and the release of water and carbon dioxide.

Another model that successfully describes the process is the shrinking core model. researchgate.net This model, applied to the decomposition over a temperature range of 380–450 K, suggests that the reaction is controlled by the chemical reaction at the interface of the unreacted core and the product layer. researchgate.net The reaction rate exhibits a near-first-order dependence on the amount of unreacted sodium hydrogen carbonate. acs.orgresearchgate.net

Table 1: Reported Activation Energies for the Thermal Decomposition of Sodium;hydrogen carbonate

| Activation Energy (kJ/mol) | Kinetic Model/Conditions | Source |

|---|---|---|

| 85.7 | Shrinking core model, chemical reaction control (380-450 K) | researchgate.net |

| 105.8 | First-order dependence, non-isothermal TGA in flowing nitrogen | researchgate.net |

| 32 | Contracting-cube kinetics (>440 K) | |

| 64 | First-order kinetics in nitrogen (<390 K) | |

| 130 | High partial pressures of carbon dioxide |

Temperature is a critical factor governing the rate of decomposition. The reaction begins slowly at temperatures around 80–100°C and accelerates significantly as the temperature increases, with rapid conversion occurring at 200°C. stem.org.ukwikipedia.org Nonisothermal experiments have shown that decomposition becomes quite rapid around 120–130°C. acs.org The maximum reaction rate has been observed at approximately 136°C. acs.org

The composition of the surrounding atmosphere also plays a crucial role. The presence of the gaseous products, water (H₂O) and carbon dioxide (CO₂), can inhibit the decomposition rate due to the reversible nature of the reaction. acs.org Efficient removal of these gaseous products helps to drive the reaction to completion. acs.orgresearchgate.net However, at temperatures around 150°C, the decomposition rate appears to be unaffected by CO₂ partial pressures up to approximately 0.01 atm. Studies under different atmospheric conditions have revealed shifts in the reaction kinetics; for instance, at temperatures below 390 K in a nitrogen atmosphere, the reaction follows first-order kinetics, but high partial pressures of CO₂ can increase the activation energy significantly.

Based on the available research, the thermal decomposition of sodium hydrogen carbonate is primarily driven by temperature, and there is limited literature detailing specific catalytic effects to lower the decomposition temperature or alter the reaction pathway. The process is typically studied under uncatalyzed conditions, with reaction kinetics being influenced by physical parameters like heat transfer, particle size, and the surrounding gaseous environment rather than the introduction of a catalyst.

Acid-Base Interactions and Proton Transfer Mechanisms

Sodium hydrogen carbonate is an amphoteric compound, capable of reacting with both acids and bases, but its most characteristic reactions involve neutralizing acids. wikipedia.org The core of these reactions is the bicarbonate ion (HCO₃⁻), which acts as a proton acceptor (a Brønsted-Lowry base).

The fundamental proton transfer mechanism in its reaction with an acid (represented as H⁺) is:

HCO₃⁻(aq) + H⁺(aq) → H₂CO₃(aq)

The resulting carbonic acid (H₂CO₃) is unstable and rapidly decomposes into water and carbon dioxide gas: wikipedia.orgpatsnap.com

H₂CO₃(aq) → H₂O(l) + CO₂(g) wikipedia.org

This rapid, two-step process leads to the characteristic effervescence observed when bicarbonate reacts with an acid. patsnap.comlabster.com

Sodium hydrogen carbonate reacts readily with strong inorganic acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). These are classic neutralization reactions that proceed vigorously to produce a salt, water, and carbon dioxide. quora.com

With Hydrochloric Acid: NaHCO₃ + HCl → NaCl + H₂O + CO₂ wikipedia.org

With Sulfuric Acid: 2NaHCO₃ + H₂SO₄ → Na₂SO₄ + 2H₂O + 2CO₂

The reaction with weak inorganic acids, such as carbonic acid, is also central to its chemical behavior, particularly in aqueous solutions where it forms a buffer system.

The reaction between sodium hydrogen carbonate and organic carboxylic acids (R-COOH) is a cornerstone of qualitative organic analysis. quora.com Carboxylic acids are sufficiently acidic to donate a proton to the bicarbonate ion, leading to the brisk effervescence of carbon dioxide gas. labster.comquora.com

The general reaction is:

R-COOH + NaHCO₃ → R-COONa + H₂O + CO₂ quora.com

This reaction serves as a simple and effective chemical test to distinguish carboxylic acids from other less acidic organic functional groups, such as phenols. quora.com While phenols are acidic, they are generally not acidic enough to react with sodium hydrogen carbonate, a weak base. labster.com The visible production of CO₂ gas upon adding sodium hydrogen carbonate to a substance is considered a positive test for the presence of a carboxylic acid group. labster.comyoutube.com This distinct reactivity provides significant analytical utility in functional group analysis. quora.comquora.com

Table 2: Summary of Acid-Base Reactions

| Reactant Acid | Type | General Equation | Products |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Strong Inorganic | NaHCO₃ + HCl → | Sodium chloride, Water, Carbon dioxide |

| Sulfuric Acid (H₂SO₄) | Strong Inorganic | 2NaHCO₃ + H₂SO₄ → | Sodium sulfate (B86663), Water, Carbon dioxide |

| Carboxylic Acid (R-COOH) | Organic | NaHCO₃ + R-COOH → | Sodium carboxylate, Water, Carbon dioxide |

Heterogeneous Reaction Systems and Surface Interactions

Sodium hydrogen carbonate is utilized as a solid sorbent for the removal of acidic gaseous pollutants, such as hydrogen chloride (HCl) and sulfur dioxide (SO₂), from industrial flue gas streams. stem.org.ukyoutube.com The process involves a heterogeneous reaction system where the solid sorbent interacts with the gaseous pollutants in an acid-base neutralization reaction. stem.org.uk

The reaction mechanism is not a direct reaction with sodium hydrogen carbonate. Instead, when injected into flue gas at temperatures above 100°C, sodium hydrogen carbonate first undergoes thermal decomposition (calcination) to produce sodium carbonate (Na₂CO₃), water vapor, and carbon dioxide. stem.org.uk

Thermal Decomposition: 2NaHCO₃(s) → Na₂CO₃(s) + H₂O(g) + CO₂(g) stem.org.uk

The resulting sodium carbonate is highly porous, referred to as "activated sodium carbonate," which then reacts with the acidic gases. stem.org.uk

Reaction with HCl: Na₂CO₃(s) + 2HCl(g) → 2NaCl(s) + H₂O(g) + CO₂(g) stem.org.uk

Reaction with SO₂: Na₂CO₃(s) + SO₂(g) → Na₂SO₃(s) + CO₂(g) stem.org.uk

In the presence of oxygen, the sodium sulfite (B76179) produced can be further oxidized to sodium sulfate. stem.org.uk

Oxidation of Sodium Sulfite: Na₂SO₃(s) + ½O₂(g) → Na₂SO₄(s) stem.org.uk

| Optimal Reaction Temperatures for Acid Gas Removal | |

| Pollutant Gas | Optimal Temperature |

| Hydrogen Chloride (HCl) | 210 °C |

| Sulfur Dioxide (SO₂) | 150 °C |

In cementitious systems, sodium hydrogen carbonate acts as an accelerator, influencing the hydration process and the development of material properties. scifun.orgunacademy.com Its primary interaction is with calcium hydroxide (B78521) (Ca(OH)₂, also known as portlandite), which is a principal product of the hydration of ordinary Portland cement. unacademy.comyoutube.com

When introduced into the cement paste, sodium hydrogen carbonate reacts with calcium hydroxide to produce calcium carbonate (CaCO₃) and sodium hydroxide (NaOH). scifun.org

Reaction: NaHCO₃ + Ca(OH)₂ → CaCO₃ + NaOH + H₂O

This reaction has several consequences for the cement matrix:

Consumption of Calcium Hydroxide: The reaction consumes Ca(OH)₂, which can be beneficial as high amounts of Ca(OH)₂ may negatively affect the concrete's resistance to sulfates. scifun.org

Formation of Calcium Carbonate: The precipitation of calcium carbonate can act as a filler, potentially refining the pore structure of the cement paste. youtube.com

Increased Alkalinity: Despite the consumption of Ca(OH)₂, the production of highly soluble sodium hydroxide can lead to an increase in the pH of the pore solution. scifun.org

The effect on the compressive strength of the cement paste or concrete is dependent on the concentration of sodium hydrogen carbonate added. Some studies have shown that small additions (e.g., less than 5% by weight of cement) can enhance early-age strength. scifun.org For example, a 1% addition of NaHCO₃ resulted in the highest compressive strength after 7 days. unacademy.com However, higher concentrations or later-age testing (e.g., 28 days) often show a decrease in compressive strength. unacademy.comtutorchase.com This adverse effect is thought to be related to the presence of Na⁺ ions, which may interfere with the adhesion of the calcium-silicate-hydrate (C-S-H) gel, the primary binding phase in cement. unacademy.com

| Effect of NaHCO₃ on Cement Paste Properties | |

| Interaction | Reaction with Calcium Hydroxide (Ca(OH)₂) |

| Products | Calcium Carbonate (CaCO₃), Sodium Hydroxide (NaOH) |

| Effect on Early Strength (e.g., 7 days) | Increased at low concentrations (< 5%) |

| Effect on Later Strength (e.g., 28 days) | Decreased with increasing concentration |

Other Significant Chemical Transformations and Reaction Products

Beyond the specific systems previously discussed, sodium hydrogen carbonate undergoes several other key chemical transformations.

Thermal Decomposition: One of the most significant reactions is its thermal decomposition. When heated to temperatures above 80°C (176°F), it breaks down into sodium carbonate, water, and carbon dioxide. atamanchemicals.comstem.org.uk The conversion becomes more rapid at higher temperatures, such as 200°C (392°F).

Equation: 2NaHCO₃(s) → Na₂CO₃(s) + H₂O(g) + CO₂(g) stem.org.uk

This endothermic reaction is fundamental to its use as a leavening agent in baking and as a component in dry-powder fire extinguishers. atamanchemicals.com

Neutralization of Acids: As a mild base, sodium hydrogen carbonate readily reacts with a wide range of acidic materials in a neutralization reaction that produces a salt, water, and carbon dioxide gas. atamanchemicals.com

General Acid Reaction: NaHCO₃ + H⁺ → Na⁺ + H₂O + CO₂ atamanchemicals.com

This reactivity is observed with both strong inorganic acids and weaker organic acids:

With Hydrochloric Acid: NaHCO₃ + HCl → NaCl + H₂O + CO₂ youtube.com

With Acetic Acid (Vinegar): NaHCO₃ + CH₃COOH → CH₃COONa + H₂O + CO₂

In organic chemistry, a saturated aqueous solution of sodium hydrogen carbonate is frequently used in a process called an "aqueous workup" to neutralize acidic impurities or unreacted acidic reagents, facilitating their removal from an organic mixture. youtube.com

Reaction with Bases: Due to its amphoteric nature, sodium hydrogen carbonate can also react with strong bases, where it acts as an acid. For instance, it reacts with sodium hydroxide to form sodium carbonate and water.

Spectroscopic Techniques for Reaction Progress and Decomposition Analysis

Spectroscopic methods are invaluable for real-time, non-destructive analysis of chemical reactions and decomposition involving this compound.

Applications of Near-Infrared Spectroscopy in Process Analytical Technology

Near-Infrared (NIR) spectroscopy is a key component of Process Analytical Technology (PAT), offering real-time monitoring of manufacturing processes. pharmtech.com It is used for the qualitative and quantitative analysis of powder blending homogeneity, which is crucial in pharmaceutical manufacturing where sodium bicarbonate is often used as an excipient. nih.govnih.gov

In the production of tablets containing sodium bicarbonate, NIR spectroscopy can establish calibration models to determine the blending end-point. nih.govnih.gov This ensures the uniform distribution of the active pharmaceutical ingredients (APIs) and excipients like sodium bicarbonate. nih.gov Studies have shown that developing robust models that account for variations in powder density can improve the prediction performance and robustness of the NIR method. nih.govnih.gov For complex multi-component systems, quantitative NIR methods are often more suitable than qualitative approaches for determining the blending end-point of each component. nih.govnih.gov

NIR spectroscopy has also been applied to the simultaneous determination of sodium hydroxide, sodium carbonate, and sodium chloride concentrations in aqueous solutions, demonstrating its utility for continuous process monitoring. psu.edu The technique can also be used for at-line measurements to determine the thermal decomposition level of sodium hydrogen carbonate during processes like calcination. nih.gov

Utilization of Raman Spectroscopy for Decomposition Level Determination

Raman spectroscopy is another powerful vibrational spectroscopy technique used for process monitoring and decomposition analysis of this compound. semanticscholar.org It has been found to be superior to NIR spectroscopy for determining the decomposition level of sodium hydrogen carbonate during calcination, a process that partially converts it to sodium carbonate. nih.gov

The technique can differentiate between crystalline structures, which is useful in analyzing the products of reactions involving sodium bicarbonate and carbonate, as they typically form crystalline products with distinct narrow bands in their Raman spectra. rmiq.org In studies comparing NIR and Raman spectroscopy for monitoring the thermal decomposition of sodium hydrogen carbonate, Raman technology demonstrated better robustness and routine capability. nih.gov Raman spectroscopy can also be used to study the speciation of carbonate and bicarbonate ions in aqueous solutions at high temperatures and pressures. researchgate.net

Thermogravimetric Analysis and Differential Thermogravimetry for Kinetic Parameter Elucidation

Thermogravimetric analysis (TGA) and differential thermogravimetry (DTG) are fundamental techniques for studying the thermal decomposition of this compound and elucidating its kinetic parameters. researchgate.netbibsonomy.orgresearchgate.net These methods measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com

The thermal decomposition of this compound is a solid-state reaction that is influenced by the reaction mechanism, which can include nuclei production and growth, first-order chemical reactions, and molecular diffusion. researchgate.net TGA studies have shown that the decomposition of sodium bicarbonate produces a highly porous sodium carbonate that can react rapidly with other substances. researchgate.net

Non-isothermal kinetic methods using TGA and DTG at different heating rates are employed to calculate the order of reaction (n), the pre-exponential factor (A), and the activation energy (Ea). researchgate.netscientific.net Various models, such as the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) methods, are used to analyze the data. researchgate.netscientific.net The activation energy for the decomposition has been calculated to be around 20 ± 2 kcal/mole. ias.ac.in Studies have investigated the influence of different atmospheres, such as dry nitrogen, air, and carbon dioxide, on the decomposition mechanism. bibsonomy.org

The following table summarizes kinetic parameters for the thermal decomposition of this compound obtained from a TGA study. researchgate.net

| Kinetic Model | Order of Reaction (n) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (1/s) |

| Analytical Method | ~2 | Varies with heating rate | Varies with heating rate |

| KAS Method | Not specified | Varies with conversion | Not specified |

| FWO Method | Not specified | Varies with conversion | Not specified |

Data adapted from a study on the non-isothermal kinetic methods for the decomposition of pure sodium hydrogen carbonate. The analytical method was found to provide the most accurate results compared to the experimental data. researchgate.net

Titrimetric Methods for Quantitative Determination of Compound Content

Titrimetric methods are classic and widely used for the accurate quantitative determination of this compound content. These methods are typically based on acid-base neutralization reactions.

An assay of sodium bicarbonate can be performed by dissolving a known weight of the sample in water and titrating it with a standardized solution of a strong acid, such as sulfuric acid or hydrochloric acid. nihs.go.jpvbspu.ac.in An indicator, like methyl orange or bromocresol green, is used to determine the endpoint of the titration. nihs.go.jpvbspu.ac.inyoutube.com The reaction involves the neutralization of the bicarbonate, and in some procedures, the solution is boiled to remove dissolved carbon dioxide before the final endpoint is determined. nihs.go.jp

The purity of the sodium bicarbonate sample is calculated based on the volume and concentration of the acid used to reach the endpoint. vbspu.ac.in For mixtures containing both sodium carbonate and sodium bicarbonate, double-indicator titration methods can be employed to determine the concentration of each component. scribd.com

Chromatographic Techniques for Ionic Species Analysis

Chromatographic techniques, particularly ion chromatography (IC), are reliable and simple methods for the analysis of ionic species like bicarbonate. researchgate.net IC is an excellent method for the quantification of carbonate and bicarbonate in various samples, including beverages, soils, and food. researchgate.net

In ion chromatography, the separation of anions is achieved on a specialized column. The analysis of carbonate and bicarbonate is dependent on the pH of the mobile phase. researchgate.net It is generally not possible to separate bicarbonate from carbonate as they elute as a single component. researchgate.net By controlling the pH of the mobile phase, the analysis can be set up to measure the total carbonate/bicarbonate concentration, which is then typically reported as bicarbonate. researchgate.net For instance, using an Allsep Anion column with a p-Hydroxybenzoic acid mobile phase at pH 7.5 allows for the analysis of carbonate/bicarbonate as bicarbonate, well-separated from other anions like fluoride (B91410) and chloride. researchgate.net

Gas chromatography (GC) has also been adapted for the determination of bicarbonate. frontiersin.org This method involves converting the bicarbonate in a sample to carbon dioxide by adding acid, and then analyzing the headspace gas by GC with a thermal conductivity detector. frontiersin.org Furthermore, a novel derivatization reaction has been developed to allow for the quantification of carbonate and bicarbonate in biological fluids using gas chromatography-mass spectrometry (GC-MS). nih.gov

Application of Spectrometric and Microscopic Tools in Material and Mineralogical Analysis

Spectrometric and microscopic techniques are essential for the material and mineralogical analysis of this compound, particularly in its natural mineral form, nahcolite. wikipedia.orghandbookofmineralogy.orgrockidentifier.com

Nahcolite is a soft, colorless or white carbonate mineral with the chemical composition of sodium bicarbonate. wikipedia.orgrockidentifier.com X-ray diffraction (XRD) is a primary tool used to identify the crystalline structure of nahcolite and other sodium compounds. usgs.govreachcentrum.eu Mineralogical analysis often involves determining the association of nahcolite with other minerals such as trona, thermonatrite, thenardite, and halite. wikipedia.orghandbookofmineralogy.org

Microscopic analysis provides information on the physical characteristics of sodium bicarbonate crystals, such as their shape and size. ias.ac.in Spectrometric methods, including Fourier Transform Infrared (FT-IR) spectroscopy, can be used to identify and quantify sodium bicarbonate in solid mixtures. nih.govoptica.orgresearchgate.net FT-IR spectroscopy utilizes the characteristic absorption bands of the bicarbonate ion to distinguish it from other compounds like sodium carbonate. nih.govoptica.org For quantitative analysis, an internal standard can be used, and methods like the constant ratio and absorbance correction methods are applied to handle spectral interferences. nih.govoptica.orgresearchgate.net

The following table provides a summary of the physical and optical properties of nahcolite. handbookofmineralogy.orgrockidentifier.com

| Property | Description |

| Color | Colorless, white, yellow, gray, reddish-brown to black |

| Luster | Vitreous, resinous on cleavages |

| Hardness | 2.5 |

| Crystal System | Monoclinic |

| Cleavage | Perfect on {101}, good on {111}, fair on {100} |

| Fracture | Conchoidal |

| Optical Class | Biaxial (-) |

Chemical and Physical Properties

Sodium hydrogen carbonate is a white, crystalline powder that is odorless and has a slightly bitter, alkaline taste. sciencing.comchemicalbook.com It is a solid at room temperature. sciencing.com

Interactive Data Table: Physical Properties of Sodium;hydrogen carbonate

| Property | Value | Reference |

|---|---|---|

| Appearance | White crystalline powder or lumps | sciencing.comchemicalbook.comnih.gov |

| Molar Mass | 84.007 g/mol | atamanchemicals.comsoftschools.com |

| Density (solid) | 2.20 g/cm³ | softschools.comchemicalbook.com |

| Melting Point | Decomposes starting at 50 °C | byjus.comsoftschools.com |

| Boiling Point | Decomposes | wikipedia.org |

| Solubility in Water (0 °C) | 69 g/L | wikipedia.org |

| Solubility in Water (20 °C) | 96 g/L | wikipedia.org |

| Solubility in Water (60 °C) | 165 g/L | wikipedia.org |

| Solubility | Insoluble in ethanol | byjus.comunacademy.com |

| pH (0.1 M solution) | ~8.3 | byjus.comchemicalbook.com |

Interactive Data Table: Thermochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Thermal Decomposition | Begins to decompose at temperatures above 50°C (122°F), breaking down into sodium carbonate (Na₂CO₃), water (H₂O), and carbon dioxide (CO₂). The conversion is faster at 200°C (392°F). | sciencing.comebsco.comwikipedia.org |

| Standard Enthalpy of Solution | 4.46 kcal/mol | acs.org |

| Reaction with Acids | Reacts with acids to produce carbon dioxide gas. For example: NaHCO₃ + H⁺ → Na⁺ + H₂O + CO₂ | atamanchemicals.comvedantu.com |

| Amphoteric Nature | The bicarbonate ion can act as both a weak acid and a weak base. | chemicalbook.com |

Applications in Environmental Chemistry and Engineering

Atmospheric Pollution Control Technologies

In the realm of air quality management, sodium;hydrogen carbonate serves as a key reagent in dry sorbent injection processes for treating flue gases from industrial facilities and power plants. quimidroga.com This method is noted for its lower water consumption and reduced waste generation compared to wet scrubbing techniques. quimidroga.com

This compound is an effective agent for flue gas desulfurization (FGD), a process aimed at removing sulfur oxides (SOx), primarily sulfur dioxide (SO₂), from industrial emissions. quimidroga.comacs.org The technology involves injecting finely pulverized this compound into the hot flue gas stream. ahperformance.comahperformance.com The heat causes the this compound to decompose into sodium carbonate (Na₂CO₃), which then reacts with SO₂. acs.org

2NaHCO₃ + SO₂ + ½O₂ → Na₂SO₄ + H₂O + 2CO₂ ahperformance.comahperformance.com

This reaction converts gaseous sulfur dioxide into solid sodium sulfate (B86663) (Na₂SO₄), a stable salt that can be captured in downstream particulate control devices like bag filters. quimidroga.comahperformance.com The efficiency of SO₂ removal is influenced by factors such as the stoichiometric ratio of the reactant, flue gas temperature, and particle size. ahperformance.comahperformance.com Studies have demonstrated that SO₂ removal efficiencies exceeding 90% can be achieved with stoichiometric ratios between 1.05 and 1.2. ahperformance.com The process is particularly effective in a specific temperature range, as the thermal decomposition of this compound is a prerequisite for the reaction. acs.orgacs.org

Table 1: Stoichiometric Requirements for Flue Gas Treatment

This table details the theoretical mass of this compound required to remove 1 kg of specific pollutants from flue gas.

| Pollutant | Chemical Formula | Required Mass of this compound (kg) per kg of Pollutant | Governing Reaction |

| Sulfur Dioxide | SO₂ | 2.625 | 2NaHCO₃ + SO₂ + ½O₂ → Na₂SO₄ + H₂O + 2CO₂ |

| Hydrogen Chloride | HCl | 2.301 | NaHCO₃ + HCl → NaCl + H₂O + CO₂ |

Data sourced from SOLVAY documentation. ahperformance.com

Industrial processes, such as waste incineration and biomass combustion, can generate significant amounts of hydrogen chloride (HCl) gas. acs.orgresearchgate.net this compound is employed to abate these acidic emissions through a direct neutralization reaction. ahperformance.comacs.org When injected into the flue gas, it reacts with HCl to form sodium chloride (NaCl), water, and carbon dioxide. ahperformance.com

The reaction is:

NaHCO₃ + HCl → NaCl + H₂O + CO₂ ahperformance.com

Research has shown that the effectiveness of this process is highly dependent on temperature. acs.org The optimal temperature range for HCl removal is narrow, situated between the lower limit for the thermal decomposition of this compound into the more reactive sodium carbonate and an upper limit where sintering of the newly formed sodium carbonate reduces its reactive surface area. acs.org Experimental investigations have found that operating at an optimal temperature of 210 °C is significantly more efficient than at lower temperatures like 150 °C or 180 °C, requiring less excess sorbent to achieve the same level of removal. acs.org

Table 2: Temperature Impact on this compound Reactivity for HCl Abatement

This table illustrates the effect of temperature on the efficiency of this compound in removing hydrogen chloride.

| Temperature | Sorbent Requirement (kg of NaHCO₃ per kg of HCl removed) | Key Finding |

| 210 °C | 2.8 | Optimal temperature for high efficiency. |

| 180 °C | 3.7 | Reduced efficiency requiring more sorbent. |

| 150 °C | 4.9 | Significantly lower efficiency, requiring nearly 5 kg of sorbent. |

Data sourced from an experimental investigation on reactant conversion. acs.org

Aqueous System Management and Remediation

This compound is widely used in the management of various aqueous systems, from drinking water treatment to aquaculture, primarily for its ability to regulate pH and alkalinity.

In drinking water treatment, this compound is used to adjust the pH of acidic waters, helping to control corrosion of pipes (B44673) and prevent the post-precipitation of other chemicals. nhmrc.gov.au It can raise the pH of water with little increase in hardness, unlike other neutralizing agents such as lime. nhmrc.gov.auextension.org A 10 g/L solution of this compound in water results in a pH of approximately 8.4. nhmrc.gov.au

Its role as a buffering agent is also critical in aquaculture, particularly in recirculating systems where nitrification produces acid, leading to a drop in pH. globalseafood.org Periodic additions of this compound replenish alkalinity and stabilize the pH, preventing it from reaching levels lethal to aquatic life. globalseafood.org While effective at buffering, its ability to reduce already high pH values is limited and requires large quantities for a significant effect. globalseafood.org

Anaerobic digestion (AD) is a biological process used in wastewater treatment to break down organic matter and produce biogas. The stability of this process is highly sensitive to pH, with most methanogenic bacteria functioning optimally in a pH range of 6.5 to 7.5. globalscientificjournal.com The accumulation of volatile fatty acids (VFAs) during digestion can cause a drop in pH, inhibiting the process. researchgate.net

This compound is added as a buffering agent to maintain a stable pH and prevent acidification. researchgate.netnih.gov This ensures good AD stability and can enhance the performance of the digester. researchgate.net Research has shown that the addition of this compound can reduce the time required for biodegradation and increase the cumulative volume of biogas produced. researchgate.net It has been used to successfully recover failing anaerobic digestion processes and stabilize systems with high organic loading rates. nih.govdiva-portal.org Studies on food waste digestion found that an optimal concentration of this compound significantly increased methane (B114726) production, while too little or too much of the alkalizer was detrimental to the process. researchgate.net

Table 3: Effect of this compound on Methane Production from Food Waste

This table shows the results of an experiment testing different concentrations of this compound on the anaerobic digestion of food waste.

| NaHCO₃ Concentration (% mass NaHCO₃/mass residue) | Inoculum Source | Methane Yield (NmL CH₄/g VS) | Methane Concentration in Biogas (%) |

| 11% | Industrial Sludge | 214 | 78 |

Data sourced from a study on the influence of sodium bicarbonate on methane generation potential. researchgate.net

While beneficial in controlled systems, the release of this compound into natural aquatic environments can have ecological consequences. researchgate.net A primary source of such contamination is produced water from coalbed natural gas extraction, which often has high concentrations of sodium (Na⁺) and bicarbonate (HCO₃⁻) ions. researchgate.net

Increased concentrations of these ions can alter the water chemistry of freshwater ecosystems. researchgate.net Although sodium itself has relatively low toxicity, significant increases in its concentration, along with bicarbonate, can impact aquatic life. researchgate.netheraproject.com Studies have documented the toxicity of high bicarbonate concentrations to certain freshwater organisms. researchgate.net Remediation studies have explored the use of this compound to inactivate certain bacterial pathogens in contaminated water, as many species are sensitive to changes in pH and conductivity. nih.gov However, the broader impact of elevated sodium and bicarbonate levels from anthropogenic sources on aquatic ecosystems remains a subject of ongoing research and concern. researchgate.netusgs.gov

Sustainable Materials Processing and Waste Valorization

The imperative for a circular economy has driven significant research into sustainable methods for processing materials and valorizing waste streams. Sodium hydrogen carbonate has emerged as a key chemical in this endeavor, offering an environmentally benign and effective solution in various recycling and waste treatment processes. Its mild alkalinity, low toxicity, and thermal decomposition properties make it a versatile reagent for tackling complex industrial waste challenges.

Chemical Recycling Methodologies for Polymer-Based Composites

The recycling of polymer-based composites, particularly carbon-fiber-reinforced plastics (CFRPs), presents a significant challenge due to the robust nature of the thermoset polymer matrix. Traditional recycling methods are often energy-intensive or employ harsh chemicals, leading to secondary pollution. Recent research has highlighted a novel and environmentally friendly approach utilizing sodium hydrogen carbonate for the chemical recycling of CFRPs.

A groundbreaking study has demonstrated a new recycling scheme that significantly reduces the environmental impact and processing time for recovering carbon fibers from CFRPs. iwaponline.comcieambiental.com This method involves a two-step process: an initial immersion in nitric acid followed by a treatment with a sodium hydrogen carbonate solution. This innovative approach has been shown to be highly effective in decomposing the epoxy resin matrix and recovering high-quality recycled carbon fibers (rCFs).

The role of sodium hydrogen carbonate in this process is multifaceted. Firstly, it acts as a weak alkaline solution that facilitates a transesterification reaction with the residual resin on the carbon fiber surface. This reaction helps to dissolve the remaining resin into the aqueous solution. iwaponline.comcieambiental.com Secondly, the reaction between the sodium hydrogen carbonate and the residual nitric acid from the first step generates carbon dioxide gas. These gas bubbles physically aid in the removal of the resin from the fiber surface, a mechanism that has been identified as a key factor in the efficiency of this process. iwaponline.com

The results of this new recycling methodology are a significant improvement over previous methods. The total recycling time was reduced from 24 hours to just 8.3 hours. iwaponline.comcieambiental.com Furthermore, the physical properties of the recovered carbon fibers, including their strength and adhesion to new resin, were found to be superior to those of virgin carbon fibers. iwaponline.com The use of sodium hydrogen carbonate, a mild and safe chemical, also offers the advantage of producing wastewater that is more easily treatable in standard wastewater treatment plants, unlike the highly alkaline wastewater generated from using strong bases like potassium hydroxide (B78521). iwaponline.com

| Parameter | Conventional Method (Nitric Acid Only) | Novel Method (Nitric Acid + this compound) | Reference |

|---|---|---|---|

| Recycling Time | 24 hours | 8.3 hours | iwaponline.comcieambiental.com |

| Primary Chemical Agent | Nitric acid | Nitric acid and this compound | iwaponline.comcieambiental.com |

| Mechanism of Resin Removal | Depolymerization by acid | Depolymerization, transesterification, and physical removal by CO2 gas | iwaponline.com |

| Quality of Recycled Carbon Fiber | - | Improved fiber strength and adhesiveness | iwaponline.com |

| Environmental Consideration | - | Wastewater is more easily treatable | iwaponline.com |

Development of Environmentally Conscious Recycling Schemes for Industrial Waste

One significant application is in the treatment of acidic waste streams. Sodium hydrogen carbonate is used as a neutralizing agent to bring the pH of acidic waste to a neutral level, typically around 7. greenflow.com This process makes the waste safer to handle and dispose of, and in some cases, allows for the recovery of valuable components that would otherwise be lost. greenflow.com

In the realm of waste incineration, sodium hydrogen carbonate plays a crucial role in flue gas cleaning. It is injected into the flue gases where it effectively neutralizes acid gases such as hydrochloric acid and sulfur dioxide. cieambiental.com Furthermore, it aids in the adsorption of heavy metals, dioxins, and furans. The resulting sodium salts can be filtered out and, in some cases, recycled, thus minimizing the final volume of waste destined for landfills. cieambiental.comvinylplus.eu This dry scrubbing process is advantageous as it does not produce liquid effluent, reducing the need for costly wastewater treatment. cieambiental.com

The metallurgical industry also benefits from recycling schemes involving sodium hydrogen carbonate. For instance, a novel process has been developed for the treatment of arsenic-alkali residue, a hazardous solid waste from the antimony smelting industry. This process uses carbon dioxide to recover high-purity sodium bicarbonate from the waste, which can then be reused in the smelting process. researchgate.net This creates a closed-loop system that reduces waste and recovers a valuable chemical.

Furthermore, sodium hydrogen carbonate is being explored as an economical and effective agent for deodorizing recycled plastics, such as high-density polyethylene (B3416737) (HDPE). revmaterialeplastice.ro This is a critical step in improving the quality and marketability of recycled plastics, enabling their use in a wider range of products.

| Industrial Waste Stream | Role of this compound | Environmental Benefit | Reference |

|---|---|---|---|

| Acidic Waste | Neutralizing agent | Safer handling and disposal, potential for component recovery | greenflow.com |

| Incineration Flue Gas | Neutralization of acid gases, adsorption of pollutants | Air pollution reduction, minimization of final waste volume | cieambiental.com |

| Metallurgical Arsenic-Alkali Residue | Recovery of high-purity this compound | Hazardous waste valorization, creation of a closed-loop process | researchgate.net |

| Recycled High-Density Polyethylene (HDPE) | Deodorizing agent | Improved quality and usability of recycled plastics | revmaterialeplastice.ro |

| Polyvinyl Chloride (PVC) Waste Incineration | Neutralization of hydrochloric acid | Recovery of chlorine as sodium chloride | vinylplus.eunih.gov |

Contributions to Materials Science and Engineering

Influence on Cement and Concrete Hydration Processes

In the realm of civil engineering, sodium;hydrogen carbonate is recognized as an accelerator for cementitious materials, influencing the chemical reactions that govern the transformation of cement paste from a fluid slurry to a hardened solid. nih.gov Its addition to Ordinary Portland Cement (OPC) systems initiates a cascade of chemical events that alter the hydration kinetics, setting behavior, and the ultimate microstructure of the final product.

The addition of this compound also promotes the early formation of ettringite, a crystalline phase that contributes to the initial stiffening and strength development of the cement paste. nih.govresearchgate.net This is achieved by altering the liquid-phase composition, creating conditions more favorable for ettringite crystallization. nih.gov Isothermal calorimetry studies confirm that this compound enhances early reaction kinetics, evidenced by a rapid rise in temperature shortly after mixing. iibcc.biz The CO₂ generated from the bicarbonate can also trigger internal carbonation, further contributing to the reaction process.

A direct consequence of the accelerated hydration is a significant reduction in the setting times of cement pastes. Both the initial and final setting times of OPC paste decrease as the concentration of this compound increases. nih.gov Research has shown that even small additions can have a dramatic effect. For instance, the initial setting time of an OPC paste can be reduced by over 86% with the addition of just 1% this compound by weight of cement. nih.gov

The table below illustrates the pronounced effect of varying concentrations of this compound on the setting times of OPC paste, demonstrating its potency as a setting accelerator. nih.gov

| This compound Content (% by weight of cement) | Initial Setting Time Reduction (%) | Final Setting Time Reduction (%) |

| 1% | 86.76 | 43.51 |

| 2% | 94.12 | 68.70 |

| 3% | 96.69 | 85.50 |

| 4% | 97.43 | 86.01 |

This interactive table is based on data from a study comparing the effects of sodium bicarbonate and sodium carbonate on Portland cement paste. nih.gov

The influence of this compound extends to the microstructural level, altering the phase composition and pore structure of the hydrated cement. The accelerated reactions promote the formation of more hydration products at an early age. researchgate.net A key microstructural change is the in-situ formation of calcium carbonate (CaCO₃) crystals. researchgate.netresearchgate.net These crystals can act as filler material, occupying harmful pores within the cement matrix, which can lead to a more refined pore structure and increased early-age compressive strength. researchgate.net

However, the effects are complex and dose-dependent. While additions of up to 1-3% can enhance early strength, higher concentrations can be detrimental to later-age strength. nih.govresearchgate.net This negative effect is linked to two primary mechanisms. First, the reaction between this compound and calcium hydroxide (B78521) produces sodium hydroxide (NaOH), a strong alkali. researchgate.net This can lead to an alkali-silica reaction with certain aggregates. Second, the influx of sodium ions (Na⁺) can interfere with the calcium-silicate-hydrate (C-S-H) gel, the main binding phase in hardened cement. The Na⁺ ions can replace Ca²⁺ ions in the C-S-H structure, reducing its adhesive properties and compromising long-term strength. nih.govresearchgate.netresearchgate.net

Polymer Science and Engineering Applications

In polymer science, this compound is widely utilized as a chemical foaming agent (CFA). Its ability to thermally decompose and release gas in a controlled manner makes it an effective and economical choice for creating cellular structures in a variety of polymer matrices, leading to lightweight materials with tailored properties. ikm.org.mygoogle.com

The fundamental mechanism of this compound as a foaming agent is its thermal decomposition. ikm.org.mygoogle.com When incorporated into a polymer melt and heated to a specific temperature, typically starting around 160°C, it undergoes an endothermic decomposition reaction, releasing carbon dioxide (CO₂) gas. ikm.org.my

The process can be summarized in the following stages:

Dispersion: The fine powder of this compound is mixed and dispersed within the polymer matrix during processing (e.g., extrusion or injection molding). specialchem.com

Decomposition: As the polymer melt reaches the decomposition temperature of the this compound, the compound breaks down. ikm.org.my

Nucleation and Growth: The released CO₂ gas creates immense pressure within the melt, leading to the formation (nucleation) of a multitude of small bubbles. These bubbles then expand (grow) as more gas is generated and diffuses from the polymer into the cells. specialchem.com

Stabilization: As the polymer is cooled, its viscosity increases, and the cellular structure is "frozen" in place, resulting in a solid, lightweight foamed material. specialchem.com

This compound is classified as an inorganic, endothermic chemical foaming agent because its decomposition absorbs heat from the surroundings. ikm.org.my This endothermic nature can be advantageous in processing, as it helps to cool the polymer melt. Sometimes, it is used in conjunction with acidic compounds like citric acid, which can lower the decomposition temperature and control the reaction rate. google.commdpi.com

The introduction of a cellular structure via foaming with this compound has a profound impact on the final properties of the polymer. The most immediate effect is a reduction in density, which is often a primary goal for applications requiring lightweight materials. ikm.org.my

However, the creation of voids within the polymer matrix typically leads to a deterioration in mechanical properties. ikm.org.mystuba.sk Studies on various polymers consistently show this trade-off.

In polystyrene , increasing the content of this compound from 0% to 1% resulted in a decrease in tensile strength from 24.6 MPa to 18.8 MPa. stuba.sk

For kenaf fibre-reinforced poly(lactic acid) (PLA) biocomposites , the addition of the foaming agent caused a decrease in tensile strength by approximately 23% and a reduction in elongation at break by 26-29%. ikm.org.my

Similarly, in palm-based polyurethane foams , the addition of this compound was reported to decrease tensile strength and modulus of elasticity. researchgate.net

The thermal response of foamed polymers is also altered. The cellular structure can improve thermal insulation properties. google.com In terms of flammability, the effects can be complex. In one study on polystyrene, the addition of this compound delayed combustion and reduced the thermal heating value. stuba.sk However, it also led to an increase in smoke production. The decomposition of the bicarbonate releases CO₂, which can act as a fire retardant by diluting flammable gases, but other combustion byproducts must be considered. stuba.sk

The table below provides an example of how this compound content affects the mechanical properties and density of polystyrene. stuba.skresearchgate.net

| Specimen | This compound Content (%) | Tensile Strength (MPa) | Elongation (%) |

| 1 | 0 | 24.6 | 9.55 |

| 2 | 0.5 | 23.7 | 4.91 |

| 3 | 1 | 18.8 | - |

This interactive table is based on data from a study on the influence of sodium bicarbonate on the properties of polystyrene products. stuba.skresearchgate.net

Research into Polymer Decomposition Processes

Sodium hydrogen carbonate is a subject of significant research in the field of polymer science, primarily for its role as a chemical blowing agent in the production of polymer foams. ahperformance.comwikipedia.org Its application is crucial in the manufacturing of both flexible and rigid foams from materials such as polyethylene (B3416737), polyurethane, epoxy, and polyvinyl chloride (PVC). ahperformance.com The fundamental process involves the thermal decomposition of sodium hydrogen carbonate when heated within a polymer melt. This decomposition releases carbon dioxide (CO₂) gas, which forms bubbles and creates a cellular structure within the plastic as it cools and solidifies. ahperformance.comgoogle.com

Research has focused on controlling the resulting foam structure by manipulating the parameters of the sodium hydrogen carbonate used. The particle size and crystal structure of the bicarbonate, as well as the amount added to the polymer matrix, are key variables that determine the size and uniformity of the cells in the final foamed product. ahperformance.comgoogle.com Studies have demonstrated that using ultra-fine sodium bicarbonate powder can lead to the production of foams with exceptionally small and uniform cell sizes. google.com For instance, one study using a specific preparation of sodium bicarbonate in Low-Density Polyethylene (LDPE) produced foam with an average cell size of 22.7 microns. google.com

Furthermore, investigations have been conducted to modify sodium hydrogen carbonate to alter its decomposition characteristics. The natural decomposition temperature of sodium bicarbonate does not always align perfectly with the processing temperatures of all polymers. researchgate.net To address this, research has explored modifying sodium bicarbonate with citric acid. This modification has been shown to successfully raise the initial decomposition temperature from approximately 112.6 °C to 146.9 °C and narrow the temperature range over which decomposition occurs, allowing for better compatibility with a wider range of polymers. researchgate.netscientific.net

Beyond its role in creating foams through its own decomposition, sodium hydrogen carbonate has also been studied as a catalyst for the decomposition of polymers themselves, particularly in the context of chemical recycling. Research into the glycolysis of polyethylene terephthalate (B1205515) (PET) has shown that sodium hydrogen carbonate can act as an effective, environmentally friendlier catalyst. It facilitates the breakdown of the polymer into its constituent monomers with an efficiency comparable to that of certain metal salt catalysts. rsc.org

Table 1: Effect of Sodium Bicarbonate (SB) Content on Epoxy Foam Properties

Role in Drilling Fluid Technology

Sodium hydrogen carbonate is a critical additive in water-based drilling fluids, commonly known as drilling muds. It is primarily used to address contamination issues, particularly from cement, and to maintain the chemical stability of the fluid. amcmud.comtidjma.tntidjma.tn

pH Regulation in Drilling Mud Formulations

One of the principal functions of sodium hydrogen carbonate in drilling operations is the regulation of pH in the drilling fluid. parssoda.com Cement contamination, which can occur during drilling operations, leads to a significant increase in the alkalinity of the drilling mud, with the pH often rising to levels of 12 or 13. mineralstech.combentonite.com Such high pH can negatively impact the performance of various polymer additives in the mud and increase the risk of corrosion. amcmud.comparssoda.com

Sodium hydrogen carbonate is used to lower this elevated pH to a more desirable, neutral range of 8 to 9. mineralstech.combentonite.commineralstech.com It acts as a chemical buffer, neutralizing the highly alkaline calcium hydroxide (Ca(OH)₂) present in cement. The reaction is as follows:

Ca(OH)₂ + 2NaHCO₃ → CaCO₃ + Na₂CO₃ + 2H₂O

Effects on Rheological Properties of Drilling Fluids

The rheological properties of drilling fluid—such as viscosity, yield point, and gel strength—are critical for its performance, including its ability to carry drill cuttings to the surface. Cement contamination adversely affects these properties, typically causing a significant increase in viscosity and gel strength, which can hinder the circulation of the mud. tidjma.tnirjet.net

Sodium hydrogen carbonate is added to the drilling mud to counteract these negative effects. By precipitating the calcium from cement contamination, it helps to reduce the viscosity, yield point, and gel strength of the contaminated mud, thereby restoring its flow properties. tidjma.tnirjet.net

However, the effect of sodium hydrogen carbonate on rheology is complex. While it remediates cement contamination, studies have shown that the addition of sodium bicarbonate can also lead to an increase in the thickness of the filter cake (mud cake). ripublication.comresearchgate.net Furthermore, excessive use of sodium hydrogen carbonate can result in "bicarbonate contamination," which may also cause an undesirable increase in the mud's gel strength. ripublication.com Therefore, its concentration must be carefully managed to achieve the desired rheological properties without causing secondary issues.

Table 2: Effect of Cement Contamination and Sodium Bicarbonate Treatment on Drilling Mud Rheology

Research in Geochemistry and Mineralogical Sciences

Occurrence and Genesis in Natural Mineral Deposits

Sodium hydrogen carbonate occurs naturally as the mineral nahcolite (NaHCO₃). It is frequently found in association with trona (Na₃H(CO₃)₂·2H₂O), a non-marine evaporite mineral that is a major source of sodium carbonate. wikipedia.orgmindat.org Both minerals form in specific geological settings, primarily in saline, alkaline lakes and as precipitates from hot springs. wikipedia.orgmindat.orgufrgs.br

Nahcolite (NaHCO₃)

Nahcolite is a soft, colorless to white or greyish mineral that crystallizes in the monoclinic system. wikipedia.orgmindat.org It was first described in 1928 in a lava tunnel on Mount Vesuvius, Italy. wikipedia.org Nahcolite deposits form under conditions of elevated carbon dioxide concentrations. paleo-co2.org It can precipitate directly from alkaline lake brines or form through the reaction of CO₂ with trona. paleo-co2.orgbritannica.com

Geologically, nahcolite is found in several environments:

Evaporite Deposits: Extensive nahcolite deposits are found in lacustrine (lake-formed) settings. The largest known deposits are in the Eocene Green River Formation in the Piceance Basin of Colorado, where it is interbedded with oil shale. handbookofmineralogy.orgusgs.govusgs.gov These deposits can be found as disseminated crystals, nodules, and distinct beds. usgs.govgoogle.com Other significant deposits occur at Searles Lake, California. wikipedia.orgbritannica.com

Hot Springs and Efflorescences: It precipitates from hot springs and forms as efflorescences (powdery crusts) around the edges of saline lakes. wikipedia.orghandbookofmineralogy.org

Fluid Inclusions: Nahcolite can also be found as a daughter mineral phase within fluid inclusions in other hydrothermally formed minerals. mindat.org

Trona (Na₃H(CO₃)₂·2H₂O)

Trona, or sodium sesquicarbonate dihydrate, is also a monoclinic carbonate mineral, typically appearing colorless, grey-white, or yellowish. wikipedia.orgmindat.org It is the primary source of sodium carbonate in the United States, having replaced the industrial Solvay process. wikipedia.org Trona precipitates from evaporating non-marine alkaline waters, typically in arid regions. wikipedia.orgufrgs.br Its formation is favored in brines where the temperature is above ~25°C and CO₂ levels are not as elevated as those required for nahcolite formation. paleo-co2.org

The geological settings for trona deposits are similar to those for nahcolite, but often more extensive:

Lacustrine Evaporites: The world's largest trona deposit is located in the Green River Formation of Wyoming, a remnant of the vast Eocene Lake Gosiute. wikipedia.orgdatapages.com These are layered evaporite deposits found deep underground. wikipedia.org Other major deposits are found in Turkey (Beypazarı district), China, and at various saline lakes in Africa, such as Lake Magadi in Kenya and the Makgadikgadi Pans in Botswana. wikipedia.orgresearchgate.netjmo.org.tr

Playa Lakes and Salt Pans: Trona forms extensive beds in modern playa lakes and salt pans, including Lake Natron in Tanzania and Owens Lake in California. wikipedia.orgarizona.edu

Magmatic Environments: In some rare cases, trona can form from late-stage magmatic fluids through autometasomatic reactions. wikipedia.orgufrgs.br

The table below provides a comparison of the key geological and mineralogical characteristics of nahcolite and trona.

| Feature | Nahcolite | Trona |

| Chemical Formula | NaHCO₃ | Na₃H(CO₃)₂·2H₂O |

| Crystal System | Monoclinic mindat.org | Monoclinic mindat.org |

| Color | Colorless, white, greyish mindat.org | Colorless, gray-white, light yellow mindat.org |

| Hardness (Mohs) | 2.5 mindat.org | 2.5 - 3 mindat.org |

| Specific Gravity | 2.21 - 2.238 mindat.org | 2.11 - 2.17 wikipedia.org |

| Common Habit | Prismatic crystals, fibrous masses, porous aggregates handbookofmineralogy.org | Columnar, fibrous, massive, rosettes wikipedia.orgarizona.edu |

| Genesis | Precipitate from CO₂-rich brines; reaction of CO₂ with trona paleo-co2.orgbritannica.com | Evaporation of non-marine alkaline lakes ufrgs.br |

| Key Localities | Piceance Basin, CO (USA); Searles Lake, CA (USA); Mount Vesuvius (Italy) wikipedia.orghandbookofmineralogy.org | Green River, WY (USA); Beypazarı (Turkey); Lake Magadi (Kenya); Searles Lake, CA (USA) wikipedia.orgdatapages.comarizona.edu |

| Associated Minerals | Trona, halite, thermonatrite, thenardite handbookofmineralogy.org | Nahcolite, halite, gypsum, thermonatrite, shortite ufrgs.brarizona.edu |

The stability and phase transitions of sodium hydrogen carbonate and related minerals under varying pressure and temperature (P-T) are critical for understanding their formation in deep geological settings and their behavior in industrial applications.

Experimental studies have investigated the phase boundary between nahcolite and trona. Research using hydrothermal bomb and piston-cylinder apparatus has shown that the transformation of nahcolite to trona occurs at relatively low temperatures, even at pressures up to 10 kbar (approximately 1 GPa). researchgate.net This indicates that the phase change maintains a univariant nature across a significant pressure range relevant to sedimentary basins. researchgate.net The specific conditions for nahcolite precipitation versus trona are highly dependent on the partial pressure of CO₂ (pCO₂) and temperature. paleo-co2.org Laboratory experiments have defined a triple point where nahcolite, trona, and natron (Na₂CO₃·10H₂O) are all stable at a pCO₂ of 840 µatm and a temperature of 19.5°C. paleo-co2.org The presence of nahcolite in ancient evaporite deposits can therefore provide a robust indicator of high paleo-atmospheric CO₂ levels. paleo-co2.org

Research into the structural response of sodium hydrogen carbonate (NaHCO₃) to high pressure reveals its remarkable stability. Unlike potassium hydrogen carbonate (KHCO₃), which undergoes a pressure-induced phase transition at 2.8 GPa, NaHCO₃ shows no such transition up to at least 11.7 GPa at room temperature. u-tokyo.ac.jpresearchgate.net This structural robustness is attributed to the nature of its hydrogen bonds. In NaHCO₃, hydrogen carbonate ions form infinite polymer-like chains, a structure that remains stable under significant compression. u-tokyo.ac.jpresearchgate.net In contrast, the dimer structure of hydrogen bonds in KHCO₃ is more susceptible to distortion under pressure, triggering a phase change. u-tokyo.ac.jpresearchgate.net This stability at high pressure is a key factor in its geological persistence and behavior.

Hydrogeochemical Cycling and Water-Rock Interaction Dynamics

Sodium-bicarbonate (Na-HCO₃) type waters are a common hydrogeochemical facies found in various groundwater systems worldwide. Their genesis is intrinsically linked to the hydrogeochemical cycling of elements and dynamic interactions between water and geological materials. korea.ac.kr

The evolution of groundwater chemistry often progresses from a calcium-bicarbonate (Ca-HCO₃) type in recharge areas to a sodium-bicarbonate type in more evolved parts of an aquifer system. korea.ac.krmdpi.com This chemical evolution is driven by several key processes:

Silicate (B1173343) Weathering: The primary source of sodium and bicarbonate ions in many systems is the chemical weathering of silicate minerals, such as feldspars, present in host rocks like granite, gneiss, or loessic sediments. korea.ac.krconicet.gov.ar Carbonic acid (H₂CO₃), formed from the dissolution of CO₂ in water, reacts with these minerals, releasing cations (like Na⁺) and producing bicarbonate (HCO₃⁻).

Ion Exchange: As groundwater enriched in Ca²⁺ from carbonate mineral dissolution flows through sediments containing clay minerals, cation exchange occurs. Calcium ions in the water are exchanged for sodium ions adsorbed on the clay surfaces, resulting in a decrease in Ca²⁺ concentration and a corresponding increase in Na⁺ concentration in the groundwater. korea.ac.krmdpi.comvliz.be

Dissolution of Carbonates: The dissolution of carbonate minerals like calcite also contributes to the bicarbonate concentration in the water. korea.ac.kr

These processes are often modeled to understand the formation of specific groundwater chemistries. For instance, studies in spa areas and coastal aquifers have used mass balance and multivariate mixing models to demonstrate that Na-HCO₃ type waters evolve from the dissolution of silicates and carbonates coupled with significant ion exchange. korea.ac.krmdpi.com The resulting Na-HCO₃ waters are often characterized by higher pH, total dissolved solids (TDS), and longer residence times compared to the shallower, less-evolved waters. korea.ac.kr The interaction of water with rocks in specific geological settings, such as alkaline complexes, can generate highly alkaline sodium bicarbonate–carbonate waters that lead to the precipitation of unusual minerals like ikaite when mixed with colder seawater. mdpi.com

Geological Carbon Sequestration Processes

Geological carbon sequestration aims to permanently store carbon dioxide (CO₂) in geological formations. One promising method is mineral carbonation, a process that mimics natural weathering by reacting CO₂ with minerals rich in magnesium (Mg), calcium (Ca), and iron (Fe) to form stable carbonate minerals. Mafic and ultramafic rocks, such as gabbros and peridotites, are ideal candidates for this process due to their high content of reactive silicate minerals like olivine (B12688019) and pyroxene. ipcc.chnih.gov

The fundamental reaction involves the dissolution of CO₂ into an aqueous solution, forming carbonic acid, which lowers the pH. This acidic solution then dissolves the mafic minerals, releasing Mg²⁺, Ca²⁺, and Fe²⁺ cations into the solution. mdpi.com Finally, these cations combine with carbonate ions to precipitate solid, stable carbonate minerals like magnesite (MgCO₃) and calcite (CaCO₃).

Sodium hydrogen carbonate (NaHCO₃) plays a crucial role in optimizing this process in laboratory and industrial settings. It is often added to the reaction solution for several reasons:

Buffering pH: The dissolution of CO₂ creates acidic conditions that can slow down carbonate precipitation. Sodium bicarbonate acts as a pH buffer, helping to maintain the solution in a pH range (typically 7.7 to 8.0) that is optimal for carbonate mineral formation. mdpi.com

Increasing Carbonate Concentration: Adding NaHCO₃ directly increases the concentration of bicarbonate ions (HCO₃⁻) in the solution, which enhances the saturation state with respect to carbonate minerals and accelerates their precipitation. ipcc.chmdpi.com

Experiments have demonstrated that in aqueous solutions of sodium bicarbonate and sodium chloride, olivine can be effectively carbonated at temperatures around 185°C and CO₂ pressures of 15 MPa. ipcc.ch Research comparing different rock types in NaHCO₃-rich solutions confirms that olivine carbonation is significantly faster than that of plagioclase feldspar (B12085585) or bulk basaltic lavas. nih.gov

| Parameter | Optimal Condition for Olivine Carbonation |

| Temperature | 155°C - 185°C mdpi.com |

| Pressure | 11.5 MPa - 15 MPa ipcc.chmdpi.com |

| Aqueous Medium | ~0.64 mol L⁻¹ Sodium Bicarbonate (NaHCO₃) ipcc.ch |

| Aqueous Medium | ~1.0 mol L⁻¹ Sodium Chloride (NaCl) ipcc.ch |

| Resulting pH | Buffered to ~7.7 - 8.0 mdpi.com |

Beyond its use as a reactant and buffer in engineered carbonation, sodium hydrogen carbonate plays a key catalytic and mediating role in the precipitation of carbonate minerals in both natural and laboratory settings.

In natural systems like soda lakes, the ratio of carbonate (CO₃²⁻) to bicarbonate (HCO₃⁻) in the brine, which is controlled by pH, is a primary factor defining the sequence of mineral precipitation. researchgate.netkobv.de In hot springs with high CO₂ influx and thus lower pH (where HCO₃⁻ dominates), nahcolite (NaHCO₃) precipitates first. researchgate.netkobv.de As the brine evolves, loses CO₂, and pH rises, trona may then form through the partial dissolution and reaction of the initially formed nahcolite. researchgate.net This demonstrates the mediating role of the bicarbonate-carbonate equilibrium in controlling mineral paragenesis.

In biomineralization, metabolic processes can lead to the production of bicarbonate and carbonate ions. For example, the enzyme carbonic anhydrase, present in some microorganisms, catalyzes the hydration of CO₂ to bicarbonate. mdpi.com This localized increase in bicarbonate concentration can raise the pH and promote the supersaturation required for carbonate minerals to precipitate on or near the cell wall, highlighting a biologically mediated catalytic cycle. mdpi.com

In laboratory experiments designed to synthesize specific carbonate minerals, the method of introducing the bicarbonate source is critical. Slow mixing or injection of a sodium bicarbonate solution into a solution containing cations like Mg²⁺ and Ca²⁺ can control the rate of supersaturation and influence the type and crystallinity of the resulting carbonate minerals. nih.gov This controlled addition allows for the formation of specific mineral phases that might not form under conditions of rapid mixing, where amorphous or less stable precursors are often favored. nih.gov

Crystallographic Studies and Structure Refinement

Sodium hydrogen carbonate, known in its mineral form as nahcolite, crystallizes in the monoclinic system. wikipedia.orgunacademy.com Detailed structural analysis through techniques like single-crystal X-ray diffraction has provided precise data on its atomic arrangement and crystallographic properties. researchgate.netmaterialsproject.org

Research on hydrothermally recrystallized sodium hydrogen carbonate has offered significant insights into its crystal structure. A representative study provided the following crystal data:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a-axis (Å) | 7.4688(4) |

| b-axis (Å) | 9.6842(6) |

| c-axis (Å) | 3.4791(2) |

| β | 93.321(2)° |

| Formula Units (Z) | 4 |

| Calculated Density (Dx) | 2.221 g/cm3 |

Data sourced from a study on hydrothermally recrystallized sodium hydrogen carbonate. researchgate.net

The structure of nahcolite consists of Na⁺ cations bonded to six oxygen atoms, forming edge-sharing NaO₆ octahedra. materialsproject.org The carbon atoms are bonded in a trigonal planar geometry to three oxygen atoms. materialsproject.org

Twinning:

Twinning is a common phenomenon in nahcolite crystals, frequently occurring on the {101} plane, which serves as both the twin and composition plane. handbookofmineralogy.orgmindat.orgminsocam.org This can result in both contact and penetration twins, which may form complex, reticulated groups. handbookofmineralogy.orgminsocam.org Studies have also revealed complex twinning by reticular pseudomerohedry in hydrothermally recrystallized samples. researchgate.net This research identified two coincidence-site lattices with twin indices Σ = 4 and Σ = 8, which likely have a secondary origin. researchgate.net

| Twin Index (Σ) | Twin Axis | Pseudocell Parameters |

|---|---|---|

| 4 | mdpi.com | a = 3.4791(2) Å, b = 9.6842(6) Å, c = 29.875(2) Å, β = 93.321(2)° |

| 8 | nih.gov | a = 8.4360(6) Å, b = 9.6811(7) Å, c = 24.941(2) Å, β = 99.109(5)° |

Data from a single-crystal X-ray diffraction study. researchgate.net

Ion Location in Apatite:

The incorporation of carbonate ions (CO₃²⁻), often along with sodium ions (Na⁺), into the structure of apatite minerals is a significant area of geochemical and mineralogical research. mdpi.comgeoscienceworld.org Apatite, a calcium phosphate (B84403) mineral, is a major component of bones and teeth. geoscienceworld.orgnih.gov The substitution of carbonate can occur in two primary ways:

Type A substitution: Carbonate ions replace hydroxyl (OH⁻) groups in the apatite structure. mdpi.com